Cas no 1234952-27-2 (4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide)

4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide 化学的及び物理的性質
名前と識別子
-
- N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide
- F5871-1974
- N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-propan-2-yloxybenzamide
- 4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide
- 1234952-27-2
- AKOS024526107
-
- インチ: 1S/C14H17N3O3/c1-9(2)19-12-6-4-11(5-7-12)14(18)15-8-13-16-10(3)17-20-13/h4-7,9H,8H2,1-3H3,(H,15,18)
- InChIKey: HTJNRJQUBVUFHJ-UHFFFAOYSA-N
- ほほえんだ: O(C1C=CC(C(NCC2=NC(C)=NO2)=O)=CC=1)C(C)C
計算された属性
- せいみつぶんしりょう: 275.12699141g/mol
- どういたいしつりょう: 275.12699141g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 317
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 77.2Ų
- 疎水性パラメータ計算基準値(XlogP): 2.1
4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5871-1974-2μmol |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide |
1234952-27-2 | 90%+ | 2μl |
$85.5 | 2023-05-20 | |
Life Chemicals | F5871-1974-3mg |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide |
1234952-27-2 | 90%+ | 3mg |
$94.5 | 2023-05-20 | |
Life Chemicals | F5871-1974-2mg |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide |
1234952-27-2 | 90%+ | 2mg |
$88.5 | 2023-05-20 | |
Life Chemicals | F5871-1974-1mg |
N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-4-(propan-2-yloxy)benzamide |
1234952-27-2 | 90%+ | 1mg |
$81.0 | 2023-05-20 |
4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Youngjin Ham,Nathan J. Fritz,Gayea Hyun,Young Bum Lee,Jong Seok Nam,Il-Doo Kim Energy Environ. Sci., 2021,14, 5894-5902
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamideに関する追加情報
Introduction to 4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide (CAS No: 1234952-27-2) in Modern Chemical Biology
4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide, identified by the CAS number 1234952-27-2, is a sophisticated organic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This compound belongs to a class of molecules characterized by the presence of an isopropoxy group and a benzamide moiety, both of which contribute to its distinct reactivity and potential biological activity. The core structure is further enhanced by the incorporation of a 3-methyl-1,2,4-oxadiazol-5-yl substituent, which imparts additional functional diversity and may play a crucial role in modulating its interaction with biological targets.
The isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide scaffold has been extensively studied for its potential applications in drug discovery and medicinal chemistry. The benzamide moiety is well-known for its role as a pharmacophore in numerous therapeutic agents, particularly in the treatment of inflammatory diseases and cancer. Its ability to act as a hinge binder in protein-protein interactions makes it a valuable component in the design of small-molecule inhibitors. Additionally, the isopropoxy group enhances lipophilicity, which can improve membrane permeability and oral bioavailability, critical factors for drug efficacy.
The 3-methyl-1,2,4-oxadiazol-5-yl group is another key feature of this compound that contributes to its multifaceted biological activities. Oxadiazole derivatives have been widely explored for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of this heterocyclic ring system suggests that 4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide may exhibit similar effects. Recent studies have highlighted the importance of oxadiazole-containing compounds in modulating enzyme activity and signaling pathways involved in disease progression. For instance, derivatives of this class have shown promise in inhibiting kinases and other enzymes implicated in cancer metabolism.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzamide with various biological targets. These studies suggest that the compound may interact with proteins involved in cell proliferation and apoptosis. The benzamide moiety is predicted to form hydrogen bonds with polar residues in the active site of target proteins, while the isopropoxy group may engage in hydrophobic interactions. The 3-methyl-1,2,4-oxadiazol-5-yl substituent is likely to occupy additional binding pockets, further stabilizing the compound-protein complex.
In vitro studies have begun to elucidate the pharmacological profile of 1234952-27-2. Initial experiments indicate that this compound exhibits significant inhibitory activity against certain kinases and enzymes associated with inflammation. The mechanism of action appears to involve disruption of signaling pathways that drive pathological processes such as tumor growth and chronic inflammation. The combination of the benzamide and oxadiazole moieties seems to synergize to produce potent effects at low concentrations.
The potential therapeutic applications of 4-isopropoxy-N-((3-methyl-1,2,4-oxadiazol)-5-ylmethyl)benzamide are broad-ranging. Given its structural features and demonstrated biological activity, this compound holds promise as a lead molecule for further drug development. Researchers are particularly interested in exploring its efficacy in treating inflammatory disorders and cancer. Preclinical studies are underway to evaluate its safety profile and optimal dosing regimens.
The synthesis of CAS No 1234952 - 27 - 2 presents an interesting challenge due to its complex structure. Advanced synthetic methodologies are being employed to ensure high yield and purity. Techniques such as multi-step organic synthesis combined with purification methods like column chromatography are essential for obtaining the desired product. Innovations in synthetic chemistry continue to facilitate access to increasingly complex molecules like this one.
The role of computational tools in drug discovery cannot be overstated when discussing compounds like 1234952 - 27 - 2. Molecular docking simulations have been instrumental in identifying potential binding interactions between this molecule and target proteins. These simulations help guide experimental design by predicting which modifications might enhance binding affinity or selectivity. Such high-throughput virtual screening approaches are becoming indispensable in modern medicinal chemistry.
The future direction for research on isopropoxy-N-(3-methyl-l, 2, 4-oxadiazol-l )ylmethyl)benzamide involves exploring derivatives with improved pharmacokinetic properties and enhanced specificity. By modifying functional groups or introducing additional heterocycles, researchers aim to optimize potency while minimizing off-target effects . Structural analogs are being designed based on insights gained from crystallographic studies of protein complexes . These efforts are critical for translating promising candidates into viable therapeutics .
In conclusion, 4-isopropoxy-N-( (3-methyl-l, 2, 4-oxadiazol-l )ylmethyl )benzamide (CAS No: 123495227 ) represents an exciting advancement in chemical biology . Its unique structural features , coupled with promising preclinical data , position it as a valuable candidate for further development . As research progresses, we can expect more insights into its mechanism(s)of action , leading to novel therapeutic strategies . The intersection of synthetic chemistry , computational biology ,and pharmacology continues to drive innovation , making compounds like this one pivotal for addressing unmet medical needs .
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